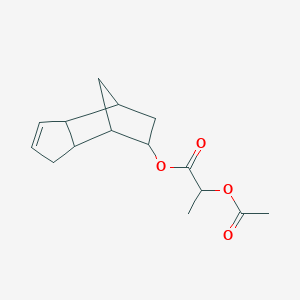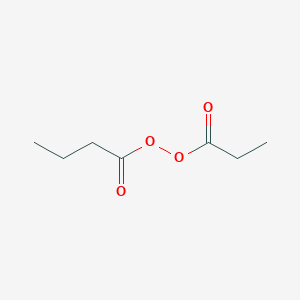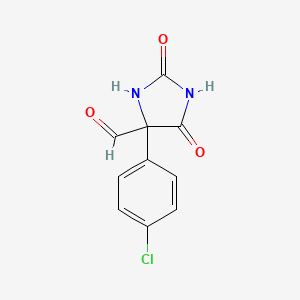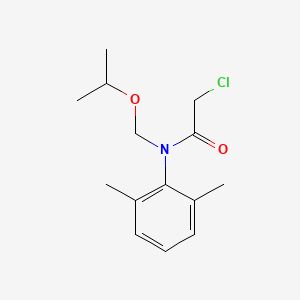
(3,4-Diacetyloxy-6-methoxyoxan-2-yl)methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Diacetyloxy-6-methoxyoxan-2-yl)methyl acetate is a chemical compound with the molecular formula C13H20O8 It is a derivative of oxane, featuring acetoxy and methoxy functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Diacetyloxy-6-methoxyoxan-2-yl)methyl acetate typically involves the acetylation of a precursor molecule. One common method is the reaction of 6-methoxyoxan-2-yl)methyl acetate with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups at positions 3 and 4 .
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
(3,4-Diacetyloxy-6-methoxyoxan-2-yl)methyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and acetic acid.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide are common oxidizing agents used for the oxidation of methoxy groups.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetoxy groups under mild conditions.
Major Products Formed
Hydrolysis: Yields 3,4-dihydroxy-6-methoxyoxan-2-yl)methyl alcohol and acetic acid.
Oxidation: Produces 3,4-diacetyloxy-6-oxooxan-2-yl)methyl acetate.
Substitution: Results in the formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (3,4-Diacetyloxy-6-methoxyoxan-2-yl)methyl acetate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis .
Biology
Its structure mimics certain natural carbohydrates, making it useful in biochemical assays and research .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. For example, they may serve as prodrugs that release active metabolites upon hydrolysis in the body .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its acetoxy groups make it a valuable precursor for the synthesis of polymers and resins .
作用机制
The mechanism of action of (3,4-Diacetyloxy-6-methoxyoxan-2-yl)methyl acetate involves its interaction with specific molecular targets. Upon hydrolysis, it releases acetic acid and the corresponding alcohol, which can participate in various biochemical pathways. The acetoxy groups may also interact with enzymes, inhibiting or modifying their activity .
相似化合物的比较
Similar Compounds
Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside: Similar in structure but contains an acetamido group instead of a methoxy group.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: Contains a methoxy group and is used in similar applications.
Uniqueness
(3,4-Diacetyloxy-6-methoxyoxan-2-yl)methyl acetate is unique due to its specific combination of acetoxy and methoxy groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry .
属性
CAS 编号 |
6087-41-8 |
|---|---|
分子式 |
C13H20O8 |
分子量 |
304.29 g/mol |
IUPAC 名称 |
(3,4-diacetyloxy-6-methoxyoxan-2-yl)methyl acetate |
InChI |
InChI=1S/C13H20O8/c1-7(14)18-6-11-13(20-9(3)16)10(19-8(2)15)5-12(17-4)21-11/h10-13H,5-6H2,1-4H3 |
InChI 键 |
JTQYAWBAXLZBQR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1C(C(CC(O1)OC)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzenamine, N-[1-(4-chlorophenyl)ethylidene]-](/img/structure/B14721520.png)
![N-({1-[(3-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)-2,2-dimethyl-N-propylpropanamide](/img/structure/B14721522.png)



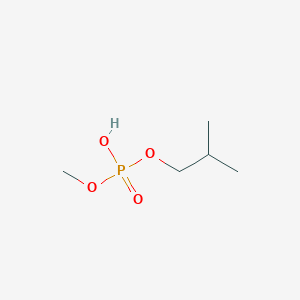
![1H-Furo[3,4-c]pyrrole-1,3(5H)-dione](/img/structure/B14721565.png)
![3-bromo-N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-methylbenzohydrazide](/img/structure/B14721573.png)
